molecular formula C23H18N4O4S2 B11620509 2-(allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11620509
M. Wt: 478.5 g/mol
InChI Key: RJXKNAUJSJAXEV-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H18N4O4S2 and its molecular weight is 478.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A ) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A has a molecular formula of C19H20N4O2S2C_{19}H_{20}N_{4}O_{2}S^{2} and features several functional groups that contribute to its biological activity. The presence of thiazolidine and pyrimidine rings is particularly noteworthy as these structures are often associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with thiazolidine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolidinones possess inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Compound A's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Thiazolidinone derivatives have shown promise in inducing apoptosis in cancer cells through various pathways, including the modulation of the p53 signaling pathway . In vitro studies have reported that these compounds can inhibit cell proliferation in several cancer cell lines.

Anti-inflammatory Effects

Compounds containing benzodioxole moieties have been linked to anti-inflammatory effects. For instance, they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses . This property may enhance the therapeutic potential of Compound A in treating inflammatory diseases.

The biological activities of Compound A can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It may interact with various receptors, including serotonin receptors, which play roles in mood regulation and pain perception .
  • Oxidative Stress Reduction : Compounds with similar structures have been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells .

Study 1: Antimicrobial Evaluation

In a recent study published in MDPI, researchers synthesized various thiazolidinone derivatives and evaluated their antimicrobial activity. Compound A was tested against multiple strains and exhibited significant inhibition at low concentrations. The study concluded that such compounds could serve as lead candidates for developing new antibiotics .

Study 2: Anticancer Activity

A research article highlighted the anticancer potential of thiazolidinone derivatives, demonstrating that they induce apoptosis in breast cancer cells through mitochondrial pathways. Compound A was included in the screening process and showed promising results by significantly reducing cell viability .

Data Table: Biological Activities Summary

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis via p53 pathway
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantReduction of oxidative stress

Scientific Research Applications

Recent studies have highlighted several promising biological activities associated with this compound:

Antimicrobial Activity

Research has demonstrated that derivatives of pyrido-pyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-(allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of critical enzymes required for microbial growth .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies indicate that similar compounds can inhibit key cell cycle regulators such as CDK4 and CDK6, leading to reduced proliferation in cancer cell lines . The presence of the thiazolidine ring is particularly relevant as it has been linked to apoptosis induction in cancer cells .

Anti-inflammatory Effects

Compounds with similar frameworks have also been investigated for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this class exhibited significant antibacterial activity against Mycobacterium tuberculosis, suggesting a potential role in treating resistant infections .
  • Anticancer Activity : A clinical trial reported that pyrido-pyrimidine derivatives showed promise in treating acute myeloid leukemia by inducing apoptosis in malignant cells .
  • Anti-inflammatory Mechanisms : Research indicated that similar compounds could reduce inflammation in preclinical models by downregulating TNF-alpha and IL-6 levels .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntimicrobialMycobacterium tuberculosis
Compound BAnticancerMV4-11 leukemia cells
Compound CAnti-inflammatoryIn vitro models

Properties

Molecular Formula

C23H18N4O4S2

Molecular Weight

478.5 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H18N4O4S2/c1-2-8-24-20-15(21(28)26-9-4-3-5-19(26)25-20)11-18-22(29)27(23(32)33-18)12-14-6-7-16-17(10-14)31-13-30-16/h2-7,9-11,24H,1,8,12-13H2/b18-11-

InChI Key

RJXKNAUJSJAXEV-WQRHYEAKSA-N

Isomeric SMILES

C=CCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5

Canonical SMILES

C=CCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.